molecular formula C7H8ClNO3S B13452883 3-Cyclobutyl-1,2-oxazole-5-sulfonyl chloride

3-Cyclobutyl-1,2-oxazole-5-sulfonyl chloride

Cat. No.: B13452883
M. Wt: 221.66 g/mol
InChI Key: RTZYOKPGVAGCAG-UHFFFAOYSA-N
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Description

3-Cyclobutyl-1,2-oxazole-5-sulfonyl chloride is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a cyclobutyl group attached to the oxazole ring and a sulfonyl chloride functional group at the 5-position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl-1,2-oxazole-5-sulfonyl chloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclobutylamine with a suitable oxazole precursor in the presence of a sulfonyl chloride reagent. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) and requires the use of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-1,2-oxazole-5-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines would yield sulfonamide derivatives, while coupling reactions would result in the formation of biaryl compounds.

Scientific Research Applications

3-Cyclobutyl-1,2-oxazole-5-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as an intermediate in various organic reactions.

    Biology: The compound can be used to modify biomolecules such as proteins and peptides, potentially altering their biological activity.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents with potential therapeutic applications.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-1,2-oxazole-5-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic and can readily react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropyl-1,2-oxazole-5-sulfonyl chloride
  • 3-Cyclohexyl-1,2-oxazole-5-sulfonyl chloride
  • 3-Cyclopentyl-1,2-oxazole-5-sulfonyl chloride

Uniqueness

3-Cyclobutyl-1,2-oxazole-5-sulfonyl chloride is unique due to the presence of the cyclobutyl group, which imparts specific steric and electronic properties to the compound. This can influence its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds with different cycloalkyl groups.

Properties

Molecular Formula

C7H8ClNO3S

Molecular Weight

221.66 g/mol

IUPAC Name

3-cyclobutyl-1,2-oxazole-5-sulfonyl chloride

InChI

InChI=1S/C7H8ClNO3S/c8-13(10,11)7-4-6(9-12-7)5-2-1-3-5/h4-5H,1-3H2

InChI Key

RTZYOKPGVAGCAG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NOC(=C2)S(=O)(=O)Cl

Origin of Product

United States

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